molecular formula C6H7N3O3 B14673116 4-Oxazolecarboxamide, 2-(acetylamino)- CAS No. 35629-43-7

4-Oxazolecarboxamide, 2-(acetylamino)-

Cat. No.: B14673116
CAS No.: 35629-43-7
M. Wt: 169.14 g/mol
InChI Key: QSVMXWLBJNCBRN-UHFFFAOYSA-N
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Description

4-Oxazolecarboxamide, 2-(acetylamino)- is a chemical compound with the molecular formula C6H7N3O3. It belongs to the oxazole family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxazolecarboxamide, 2-(acetylamino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoic acid with acetic anhydride, followed by cyclization to form the oxazole ring. The reaction conditions often require a catalyst and specific temperature control to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 4-Oxazolecarboxamide, 2-(acetylamino)- is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Oxazolecarboxamide, 2-(acetylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Oxazolecarboxamide, 2-(acetylamino)- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Uniqueness: 4-Oxazolecarboxamide, 2-(acetylamino)- stands out due to its unique combination of an oxazole ring and an acetylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

CAS No.

35629-43-7

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-acetamido-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C6H7N3O3/c1-3(10)8-6-9-4(2-12-6)5(7)11/h2H,1H3,(H2,7,11)(H,8,9,10)

InChI Key

QSVMXWLBJNCBRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CO1)C(=O)N

Origin of Product

United States

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